

# Lenalidomide hydrochloride chemical structure and properties

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## Compound of Interest

Compound Name: *Lenalidomide hydrochloride*

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## An In-depth Technical Guide to Lenalidomide Hydrochloride

This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to **lenalidomide hydrochloride**. It is intended for researchers, scientists, and professionals in the field of drug development.

## Chemical Structure and Physicochemical Properties

Lenalidomide is a synthetic derivative of thalidomide, characterized by an amino group at the 4th position of the phthaloyl ring.<sup>[1]</sup> It is a racemic mixture of S(-) and R(+) enantiomers.<sup>[2]</sup> The hydrochloride salt form enhances its solubility, particularly in acidic aqueous solutions.<sup>[3]</sup>

Table 1: Physicochemical Properties of Lenalidomide and its Hydrochloride Salt

Property	Value	Source
Lenalidomide Base		
IUPAC Name	3-(4-amino-1-oxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dione	[2]
Molecular Formula	C <sub>13</sub> H <sub>13</sub> N <sub>3</sub> O <sub>3</sub>	[4]
Molecular Weight	259.26 g/mol	[4]
Melting Point	265-268 °C	
Solubility	Soluble in DMSO (≥52 mg/ml), methanol, and buffered aqueous solutions. Solubility in less acidic buffers is lower (0.4-0.5 mg/mL).	[5]
Lenalidomide Hydrochloride		
IUPAC Name	3-(7-amino-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione;hydrochloride	[6]
Molecular Formula	C <sub>13</sub> H <sub>14</sub> ClN <sub>3</sub> O <sub>3</sub>	[6]
Molecular Weight	295.72 g/mol	[6]
CAS Number	1243329-97-6	[6]

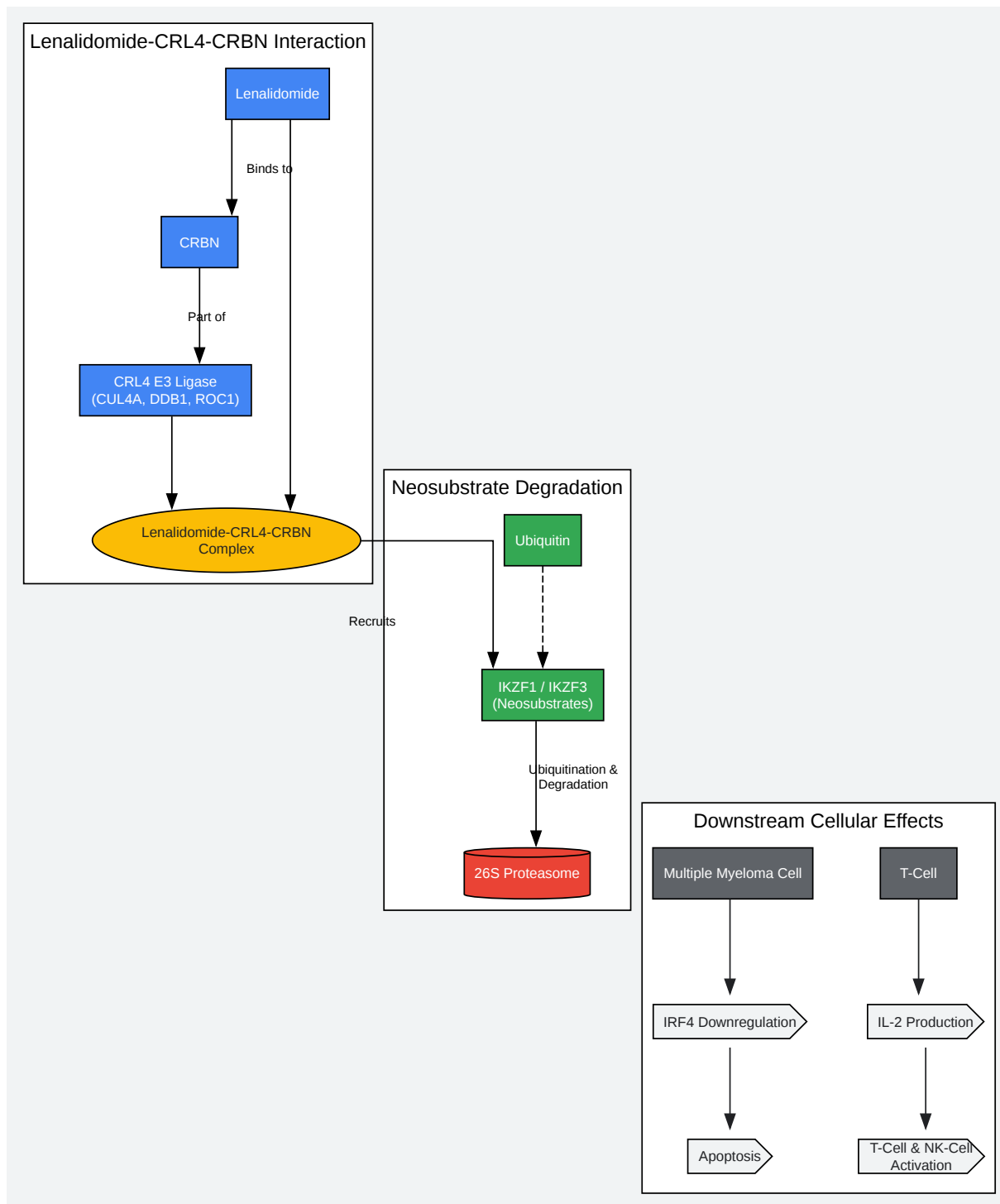
## Mechanism of Action

Lenalidomide exerts its therapeutic effects through multiple mechanisms, including direct anti-tumor activity, immunomodulation, and anti-angiogenesis.[2][7] Its primary mechanism involves acting as a "molecular glue" to modulate the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase complex (CRL4<sup>CRBN</sup>).[2][8]

Upon binding to CRBN, lenalidomide induces the recruitment and subsequent ubiquitination and proteasomal degradation of specific neosubstrate proteins, most notably the Ikaros family

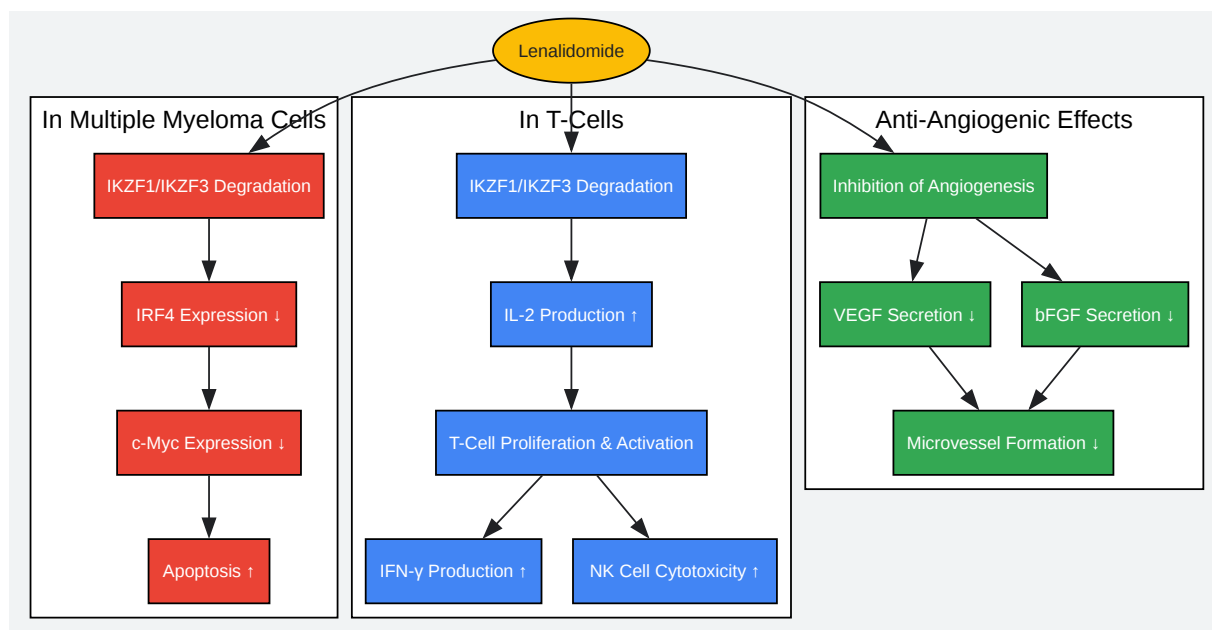
zinc finger transcription factors 1 and 3 (IKZF1 and IKZF3).[1][2][8] These factors are crucial for the survival of malignant B-cells.[2] The degradation of IKZF1 and IKZF3 leads to a cascade of downstream effects:

- **Anti-Myeloma Effects:** The depletion of IKZF1/3 results in the downregulation of interferon regulatory factor 4 (IRF4), a key survival factor for multiple myeloma cells, ultimately leading to apoptosis.[8]
- **Immunomodulatory Effects:** The degradation of IKZF1/3 in T-cells leads to increased production of Interleukin-2 (IL-2).[8] This, in turn, stimulates the proliferation and activation of T-cells and Natural Killer (NK) cells, enhancing their cytotoxic capabilities and promoting antibody-dependent cellular cytotoxicity (ADCC).[2][9] Lenalidomide can also act as a T-cell co-stimulator by phosphorylating CD28, independent of the CRBN pathway.[8]
- **Anti-inflammatory Effects:** It inhibits the production of pro-inflammatory cytokines such as TNF- $\alpha$ , IL-1, IL-6, and IL-12, while increasing the production of the anti-inflammatory cytokine IL-10.[1][2]



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Caption: Core mechanism of Lenalidomide via the CRL4-CRBN E3 ligase complex.



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Caption: Downstream signaling effects of Lenalidomide in different cell types.

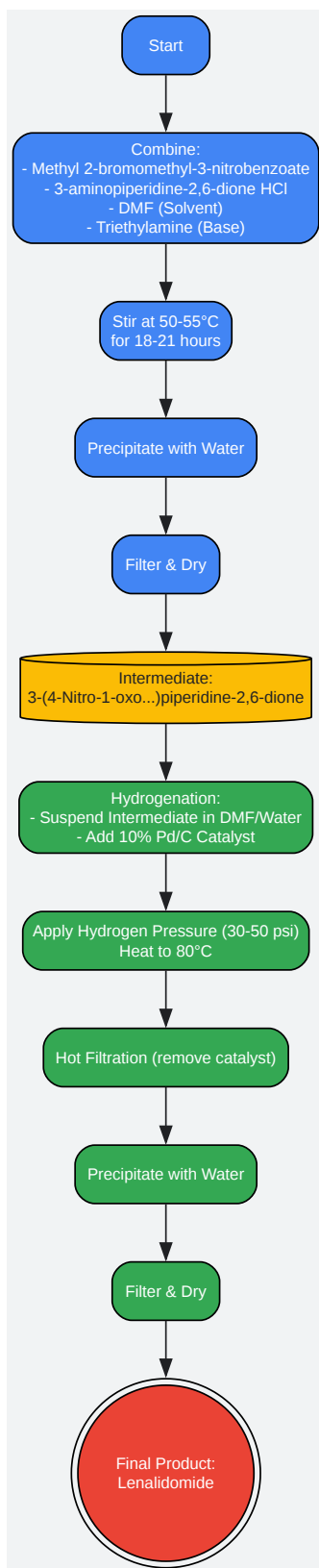
## Experimental Protocols

A common synthetic route involves a two-step process: the formation of a nitro-intermediate followed by catalytic hydrogenation.<sup>[10][11][12]</sup>

Protocol:

- Step 1: Synthesis of 3-(4-Nitro-1-oxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dione.
  - Charge a reaction vessel with N,N-dimethylformamide (DMF).
  - Add methyl 2-bromomethyl-3-nitrobenzoate and 3-aminopiperidine-2,6-dione hydrochloride to the DMF.<sup>[10][11]</sup>

- Add an acid-binding agent, such as triethylamine or sodium acetate, slowly to the reaction mixture at 25-30°C under a nitrogen atmosphere.[\[10\]](#)[\[13\]](#)
- Stir the mixture for several hours (e.g., 18-21 hours) at a controlled temperature (e.g., 50-55°C).[\[10\]](#)[\[13\]](#)
- Upon completion, add water to precipitate the product.[\[10\]](#)
- Filter the solid, wash with water, and dry under vacuum to yield the nitro-intermediate.[\[10\]](#)
- Step 2: Synthesis of Lenalidomide (Catalytic Hydrogenation).
  - Suspend the nitro-intermediate from Step 1 in a suitable solvent system, such as a mixture of DMF and water or methanol.[\[11\]](#)[\[12\]](#)
  - Add a palladium on carbon (10% Pd/C) catalyst to the suspension.[\[11\]](#)[\[12\]](#)
  - Place the reaction mixture in a hydrogenation kettle under hydrogen gas pressure (e.g., 30-50 psi).[\[10\]](#)[\[13\]](#)
  - Heat the mixture (e.g., 80°C) and stir until the reaction is complete, monitored by the cessation of hydrogen uptake.[\[11\]](#)
  - Filter the reaction mixture while hot through a celite bed to remove the catalyst.[\[13\]](#)
  - Concentrate the filtrate and add water to precipitate the final product.[\[11\]](#)
  - Filter, wash with a solvent like methanol, and dry the solid under vacuum to obtain lenalidomide.[\[11\]](#)



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Caption: Experimental workflow for the two-step synthesis of Lenalidomide.

RP-HPLC is a standard method for determining the purity and quantifying lenalidomide in bulk samples and pharmaceutical formulations.[\[14\]](#)

Methodology:

- Chromatographic System: Shimadzu LC-2010 HT or equivalent.[\[14\]](#)
- Column: C18 column (e.g., Kromasil C18, 250 x 4.6 mm, 5  $\mu$ m).[\[14\]](#)[\[15\]](#)
- Mobile Phase: A mixture of an aqueous buffer and an organic solvent. A common composition is Phosphate buffer (pH 2.5-3.5) and Acetonitrile in a ratio of 55:45 or 90:10 (v/v).[\[14\]](#)[\[15\]](#)
- Flow Rate: 1.0 mL/min.[\[14\]](#)[\[15\]](#)
- Column Temperature: Maintained at 25-30°C.[\[14\]](#)[\[15\]](#)
- Detection: UV-Visible spectrophotometer at 210 nm or 242 nm.[\[14\]](#)[\[15\]](#)
- Injection Volume: 10-20  $\mu$ L.[\[15\]](#)
- Sample Preparation: Accurately weigh and dissolve the lenalidomide sample in a suitable diluent (e.g., a mixture of the mobile phase components) to a known concentration.
- Analysis: The retention time for lenalidomide is typically short, often around 2.5 minutes under optimized conditions.[\[14\]](#) The method is validated for linearity, accuracy, precision, and robustness according to ICH guidelines.[\[14\]](#)

The anti-proliferative effects of lenalidomide on cancer cell lines are commonly assessed using cell viability assays.

Protocol (using CellTiter-Glo® Luminescent Cell Viability Assay):

- Cell Culture: Culture multiple myeloma (e.g., MM1.S, H929) or myelodysplastic syndrome (e.g., MDS-L) cell lines in appropriate culture medium and conditions.[\[16\]](#)
- Cell Seeding: Plate the cells in 96-well plates at a predetermined density and allow them to adhere overnight.



- Drug Treatment: Treat the cells with a range of concentrations of lenalidomide (and vehicle control, e.g., DMSO).[\[16\]](#)
- Incubation: Incubate the treated cells for a specified period (e.g., 10-12 days).[\[16\]](#)
- Assay Procedure:
  - Remove the plates from the incubator and allow them to equilibrate to room temperature.
  - Add CellTiter-Glo® Reagent to each well according to the manufacturer's protocol. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of metabolically active (viable) cells.
  - Mix the contents to induce cell lysis.
  - Incubate at room temperature to stabilize the luminescent signal.
- Data Acquisition: Measure the luminescence using a plate-reading luminometer.
- Analysis: Express cell viability as the percentage of the luminescence signal relative to the vehicle-treated control cells. Plot the data to generate dose-response curves and calculate IC<sub>50</sub> values.[\[16\]](#)

## Quantitative Data

Lenalidomide is rapidly absorbed after oral administration, with minimal metabolism, and is primarily excreted unchanged in the urine.[\[17\]](#)[\[18\]](#) Renal function is a critical factor influencing its clearance.[\[18\]](#)[\[19\]](#)

Table 2: Pharmacokinetic Parameters of Lenalidomide in Adults

Parameter	Value	Conditions/Notes	Source
Absorption			
Bioavailability (Oral)	>90% (fasting)	Food reduces AUC by 20% and Cmax by 50%.	[18]
Time to Peak (Tmax)	0.5 - 6 hours	Healthy subjects and patients.	[17][20]
Distribution			
Apparent Volume of Distribution (Vd/F)	68.8 L	Population PK model in patients with B-cell malignancies.	[21]
Metabolism			
Metabolism	Minimal	Includes chiral inversion and minor hydroxylation.	[18]
Elimination			
Apparent Clearance (CL/F)	12 L/h	Population PK model in patients with B-cell malignancies.	[21]
Elimination Half-life (t <sub>1/2</sub> )	3 - 4 hours	Healthy subjects and patients with normal renal function.	[17][18]
Excretion	~82% excreted unchanged in urine within 24h.	Primary route of elimination.	[18]
Effect of Renal Impairment (CrCl < 30 mL/min)	~22% reduction in clearance.	Dose adjustments are recommended for CrCl < 50 mL/min.	[19][21]

CrCl: Creatinine Clearance; AUC: Area Under the Curve; Cmax: Maximum Concentration.

Lenalidomide, typically in combination with dexamethasone, has demonstrated significant efficacy in treating multiple myeloma (MM), both in newly diagnosed and relapsed/refractory settings.[\[22\]](#)[\[23\]](#)[\[24\]](#)

Table 3: Efficacy of Lenalidomide-Containing Regimens in Multiple Myeloma

Patient Population	Treatment Regimen	Outcome	Result	Source
Relapsed or Refractory MM	Lenalidomide + Dexamethasone vs. Placebo + Dexamethasone	Overall Response (OR) Rate	60.6% vs. 21.9% (RR: 2.76, P < 0.00001)	<a href="#">[22]</a>
Complete Response (CR) Rate	15.0% vs. 2.0% (RR: 8.61, P = 0.01)			
Median Progression-Free Survival (PFS)	11.1 months vs. 4.6 months (P < 0.001)			
Median Overall Survival (OS)	38.0 months vs. 31.6 months (P = 0.045)			
Newly Diagnosed MM (Transplant Ineligible)	Lenalidomide + Dexamethasone vs. Melphalan, Prednisone, Thalidomide (MPT)	Median Progression-Free Survival (PFS)	25.5 months vs. 21.2 months (HR: 0.72, P < 0.001)	<a href="#">[24]</a>
Median Overall Survival (OS)	58.9 months vs. 48.5 months (HR: 0.75)			
Post-Autologous Stem Cell Transplant (ASCT) Maintenance	Lenalidomide vs. Placebo	3-Year Progression-Free Survival (PFS)	65.2% vs. 45.5% (RR: 1.43, P < 0.00001)	<a href="#">[22]</a>

RR: Risk Ratio; HR: Hazard Ratio.

This technical guide provides core information on **lenalidomide hydrochloride**, summarizing its chemical properties, complex mechanism of action, relevant experimental protocols, and key quantitative data from pharmacokinetic and clinical studies. This information serves as a foundational resource for professionals engaged in cancer research and drug development.

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